molecular formula C10H13ClO B1350913 1-(3-Chloropropyl)-4-methoxybenzene CAS No. 59623-12-0

1-(3-Chloropropyl)-4-methoxybenzene

Cat. No. B1350913
CAS RN: 59623-12-0
M. Wt: 184.66 g/mol
InChI Key: ACDKPXVTMLYNEE-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-methoxybenzene, otherwise known as 3-chloro-4-methoxybenzene, is a chemical compound composed of a benzene ring with a methoxy group and a 3-chloropropyl group attached. It is a colorless liquid with a sweet smell and an aromatic taste. It is an important intermediate in the synthesis of pharmaceuticals, flavorings, fragrances, and other organic compounds. It is also used as a solvent in various industries.

Scientific Research Applications

Synthesis of Functional Polysiloxanes

This compound is used in the synthesis of functional dialkoxysilanes, which are then used to synthesize functional polysiloxanes . This two-step method is a novel and efficient way of synthesizing functional polysiloxanes . The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores .

Hydrophilic Modification of Polymers

A series of copolymers with mercaptopropyl and polyether side chains are obtained from the functional polysiloxanes synthesized using 1-(3-Chloropropyl)-4-methoxybenzene . These copolymers are successfully used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .

Material Science Applications

1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane (BCPT), a compound related to 1-(3-Chloropropyl)-4-methoxybenzene, possesses unique properties that make it valuable in material science research. Its silicone backbone offers thermal stability, flexibility, and water repellency, while the chloropropyl groups introduce reactive sites for surface modification.

Surface Modification of Polymers and Nanoparticles

BCPT can be grafted onto the surface of various materials, improving their adhesion, wettability, and other properties.

Preparation of Silicone-based Hydrogels

BCPT can be crosslinked to form hydrogels with tunable properties for applications in drug delivery, tissue engineering, and wound healing.

Organic Synthesis

BCPT serves as a versatile intermediate in organic synthesis due to the presence of reactive chloropropyl groups. These groups can undergo various substitution reactions, allowing researchers to introduce different functionalities into organic molecules.

Synthesis of Functionalized Silanes

BCPT can be reacted with various nucleophiles to yield silanes with diverse functionalities, which are valuable building blocks for the synthesis of new materials and pharmaceuticals.

Preparation of Dendrimers and Other Macromolecules

BCPT can be used as a core molecule for the construction of complex macromolecules such as dendrimers, which have potential applications in drug delivery and catalysis.

properties

IUPAC Name

1-(3-chloropropyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDKPXVTMLYNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397686
Record name 1-(3-Chloropropyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)-4-methoxybenzene

CAS RN

59623-12-0
Record name 1-(3-Chloropropyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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